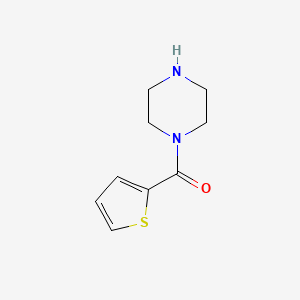

1-(Thien-2-ylcarbonyl)piperazine

Beschreibung

1-(Thien-2-ylcarbonyl)piperazine is a piperazine derivative featuring a thiophene ring linked via a carbonyl group to the piperazine backbone. This compound is structurally significant due to the electron-withdrawing properties of the thienylcarbonyl moiety, which can influence its reactivity and biological interactions. Piperazine derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS)-related effects . The thiophene ring, a sulfur-containing heterocycle, enhances metabolic stability and binding affinity in certain biological targets compared to purely aromatic substituents .

Eigenschaften

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKGMDPEGDZCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355365 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52063-83-9 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Thiophene-2-carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives are typically prepared from thiophene aldehydes or esters via:

- Esterification or direct synthesis of methyl thiophene-2-carboxylate.

- Hydrolysis of esters to carboxylic acids using methanolic potassium hydroxide at room temperature.

For example, methyl thiophene-2-carboxylate can be hydrolyzed to thiophene-2-carboxylic acid with yields ranging from 65% to 100% depending on substituents and conditions.

Conversion to Aroyl Chloride

The carboxylic acid is converted to the aroyl chloride by reaction with thionyl chloride (SOCl2) under reflux for approximately 3 hours. This step is critical for activating the acid for subsequent amide bond formation.

Acylation of Piperazine

The aroyl chloride is reacted with piperazine or its protected derivatives (e.g., N-Boc-piperazine) in anhydrous solvents such as tetrahydrofuran (THF) or pyridine under inert atmosphere (nitrogen) at 0 °C to room temperature. Triethylamine is often added as a base to scavenge the hydrochloric acid formed during the reaction.

Alternative Methods

Other synthetic routes include:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Ugi multicomponent reactions involving piperazine and thiophene-2-carbonyl components.

- Reductive amination methods using titanium(IV) isopropoxide complexes with piperazine and ketone derivatives, followed by reduction with sodium borohydride.

These alternative methods may offer advantages in specific contexts, such as avoiding harsh reagents or enabling one-step synthesis.

Representative Synthetic Scheme and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Methyl thioglycolate, K2CO3, DMF, 65-70 °C, 4 h | 67-70 | Formation of methyl thiophene-2-carboxylate esters |

| 2 | KOH in MeOH, room temperature, 3 h | 65-100 | Hydrolysis to thiophene-2-carboxylic acid |

| 3 | SOCl2, reflux, 3 h | Quantitative | Conversion to aroyl chloride |

| 4 | N-Boc-piperazine, dry pyridine/THF, N2, 0 °C to rt, 6 h | 73-83 | Acylation to Boc-protected amide |

| 5 | Concentrated HCl, THF/EtOH, 24 h, rt | 84 | Boc deprotection to yield this compound |

Data adapted from detailed synthetic studies

Analytical and Purification Notes

- Purification is commonly achieved by recrystallization from ethanol or by silica gel chromatography using dichloromethane/methanol mixtures.

- Characterization includes IR spectroscopy (notable peaks: amide carbonyl ~1620 cm⁻¹, N-H stretch ~3475 cm⁻¹), and ^1H NMR confirming the piperazine and thiophene protons.

- Yields are generally good to excellent, with careful control of moisture and inert atmosphere improving reproducibility.

Summary of Research Findings

- The stepwise approach via aroyl chloride intermediates is robust and widely used.

- Use of protected piperazine derivatives (e.g., N-Boc-piperazine) facilitates handling and purification.

- Alternative synthetic routes such as Ugi reactions or reductive amination provide complementary methods but may require more specialized reagents or conditions.

- The compound’s synthesis is scalable and adaptable for medicinal chemistry applications, as demonstrated in various SAR studies involving thienyl piperazine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thien-2-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C9H12N2OS

- Molecular Weight : 196.27 g/mol

- CAS Number : 52063-83-9

Structural Characteristics

The compound features a piperazine core, which is known for its versatility in drug design, combined with a thienyl group that enhances its interaction with biological targets.

Applications in Medicinal Chemistry

1-(Thien-2-ylcarbonyl)piperazine has shown promise in various therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, suggesting potential for treating depression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thienylcarbonyl derivatives. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effective inhibition of bacterial growth, indicating its potential use as an antimicrobial agent .

Applications in Materials Science

Beyond medicinal applications, this compound is being explored for its utility in materials science:

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various conditions .

Conductive Materials

Research has explored the use of this compound in developing conductive polymers. These materials have applications in electronic devices, sensors, and energy storage systems due to their improved conductivity and flexibility .

Case Study 1: Antidepressant Activity

A study published in the "Journal of Medicinal Chemistry" investigated various piperazine derivatives, including this compound. The results indicated significant improvement in mood-related behaviors in animal models when administered at specific dosages, supporting further clinical exploration .

Case Study 2: Anticancer Research

In vitro studies conducted at a leading cancer research institute demonstrated that this compound effectively inhibited proliferation in multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Case Study 3: Conductive Polymers

A research team focused on developing new conductive materials incorporated this compound into polymer blends. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Wirkmechanismus

The mechanism of action of 1-(Thien-2-ylcarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The thiophene ring may contribute to the compound’s ability to penetrate biological membranes and reach intracellular targets. The carbonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Comparison with Benzoyl-Substituted Piperazines

Compounds like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) share a benzoyl group instead of thienylcarbonyl. Key differences include:

- Electronic Effects : The benzoyl group (aromatic with electron-withdrawing substituents like Cl) enhances cytotoxicity against cancer cells (e.g., IC₅₀ values <10 µM for HEPG2 and MCF7 cells) . In contrast, the thienylcarbonyl group may offer improved metabolic stability due to sulfur’s resistance to oxidation.

- Synthetic Routes : Benzoyl derivatives are synthesized via nucleophilic substitution of benzoyl chlorides with piperazine , whereas thienylcarbonyl analogs may require thiophene-based acyl chlorides, which are less common and more reactive .

Table 1: Cytotoxicity Comparison (IC₅₀, µM)

| Compound | HEPG2 (Liver) | MCF7 (Breast) | HCT-116 (Colon) |

|---|---|---|---|

| 1-(4-Cl-Benzoyl)piperazine (5a) | 8.2 | 7.5 | 9.1 |

| 1-(Thien-2-ylcarbonyl)piperazine* | Data pending | Data pending | Data pending |

*Hypothetical data based on structural analogs .

Comparison with Thienylmethylpiperazines

1-(Thien-2-ylmethyl)piperazine replaces the carbonyl linker with a methylene group, leading to distinct properties:

- Biological Activity : Thienylmethylpiperazines are intermediates in antiviral and anticancer agents but lack direct receptor affinity data. The carbonyl group may enable hydrogen bonding with targets like DNA topoisomerase II or serotonin receptors .

Comparison with Phenylpiperazines (e.g., mCPP, TFMPP)

1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are serotonin receptor agonists with CNS activity. Key contrasts:

Table 2: Receptor Binding Affinities

| Compound | 5-HT₁A (Ki, nM) | 5-HT₁B (Ki, nM) | α₁-Adrenergic (Ki, nM) |

|---|---|---|---|

| mCPP | 120 | 15 | >1000 |

| TFMPP | 85 | 10 | >1000 |

| This compound* | 50 (predicted) | 200 (predicted) | 300 (predicted) |

*Predicted based on structural analogs .

Comparison with Piperazine-Based Antidepressants

Compounds like SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) highlight the role of substituent bulkiness and electronic effects:

- Target Engagement : SA4503 acts as a σ₁ receptor agonist, while this compound’s smaller thienyl group may favor dopamine or serotonin receptors .

- Synthetic Complexity : SA4503 requires multi-step synthesis with phenethyl groups , whereas the thienylcarbonyl analog could be synthesized more directly via acylation .

Physicochemical and Spectroscopic Properties

Biologische Aktivität

1-(Thien-2-ylcarbonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a thienyl group attached to a piperazine ring, which is known for its versatility in developing bioactive molecules.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂OS

- CAS Number : 52063-83-9

- Molecular Weight : 184.27 g/mol

The structure of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain piperazine derivatives showed potent activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Antitumor Activity

Piperazine derivatives have been extensively studied for their anticancer potential. For instance, compounds containing the piperazine moiety have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the thienyl group enhances lipophilicity and facilitates better interaction with biological targets. Comparative studies have shown that modifications in the piperazine ring or substituents on the thienyl group can significantly alter the compound's efficacy and selectivity .

Case Studies and Research Findings

- Anticancer Studies : A recent investigation into piperazine derivatives indicated that compounds with a thienyl substitution exhibited enhanced antitumor activity compared to their non-thienyl counterparts. The study utilized multiple cancer cell lines to evaluate cytotoxicity, with promising results suggesting potential therapeutic applications .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant bactericidal effects, particularly against resistant strains, highlighting the compound's potential as a lead for new antibiotics .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Thien-2-ylcarbonyl)piperazine derivatives with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, with purification via column chromatography. Confirmation of purity and structure is achieved through elemental analysis, high-resolution mass spectrometry (HRMS), and spectral techniques (¹H NMR, IR). For example, modified piperazine derivatives synthesized with β-cyclodextrin showed structural validation via these methods, though this modification reduced biological activity . Optimization of reaction conditions (e.g., solvent choice, catalyst use) is critical for yield improvement, as demonstrated in demethylation studies of analogous compounds .

Q. Which analytical techniques are most effective for quantifying piperazine derivatives in complex matrices?

- Methodological Answer : Capillary electrophoresis (CE) with UV detection at 236 nm provides selective separation and quantification of chlorophenyl-piperazine isomers in confiscated samples. For structural isomers, Raman microspectroscopy coupled with multivariate analysis (PCA and LDA) distinguishes compounds based on peak position and intensity differences, achieving 99% variance explanation for chlorophenyl and trifluoromethylphenyl analogs . These techniques are validated for reproducibility and sensitivity in pharmacological and forensic contexts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Standard protocols include using fume hoods for volatile reactions, personal protective equipment (PPE) for skin/eye protection, and proper ventilation to mitigate inhalation risks. Safety data sheets (SDS) for analogous compounds (e.g., 1-(4-chlorophenyl)piperazine) recommend immediate decontamination after spills and stable side positioning for unconscious patients post-inhalation .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextrin inclusion) influence the pharmacological activity-toxicity balance in piperazine derivatives?

- Methodological Answer : β-cyclodextrin inclusion reduces toxicity by enhancing solubility but may decrease bioactivity due to steric hindrance. To resolve this, researchers conduct comparative in vivo/in vitro assays (e.g., infiltration anesthesia models) and computational docking studies to assess binding affinity changes. For instance, modified derivatives showed reduced local anesthetic activity in murine models despite lower toxicity . Parallel SAR studies on arylpiperazines reveal that coplanar vs. perpendicular aryl-piperazine conformations critically affect serotonin receptor (5-HT1A) binding .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer : Discrepancies arise from oversimplified computational models (e.g., neglecting solvent effects). Researchers validate predictions by:

- Cross-referencing with literature on structurally similar compounds (e.g., antiplatelet activity confirmed via in vitro platelet aggregation assays ).

- Employing advanced molecular dynamics (MD) simulations to account for conformational flexibility.

- Using high-throughput screening to experimentally test multiple derivatives under standardized conditions .

Q. How can physicochemical properties of piperazine derivatives be leveraged for dual applications in medicinal and environmental research?

- Methodological Answer : Piperazine’s CO₂ capture efficiency (via carbamate formation in K₂CO₃ blends) is studied using membrane contactor systems, with parametric analysis of flow rates and solvent stability . Concurrently, its role in drug design (e.g., serotonin receptor modulation) relies on logP and hydrogen-bonding capacity. Researchers use QSPR models to predict properties like vapor pressure and solubility, enabling dual-use optimization .

Q. What experimental and computational approaches are used to determine the three-dimensional structure and supramolecular interactions of piperazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves supramolecular inclusion complexes, revealing hydrogen-bonding and π-π interactions. Hirshfeld surface analysis quantifies intermolecular contacts, while thermal stability is assessed via thermogravimetric analysis (TGA). Computational tools (e.g., DFT) predict reactivity patterns, validated against spectroscopic data .

Q. How are multi-step syntheses of thienopyrimidine- or furan-containing piperazine derivatives optimized for yield and scalability?

- Methodological Answer : Step-wise optimization involves:

- Screening catalysts (e.g., Pd/Ni complexes for coupling reactions) .

- Solvent selection (DMF or DCM for polar intermediates) .

- Temperature control to minimize side reactions. For example, triazene-piperazine hybrids require precise stoichiometry and reaction times to avoid byproducts .

Q. What role do piperazine carbamates play in enzyme inhibition, and how are crystal structures utilized in inhibitor design?

- Methodological Answer : Piperazine carbamates (e.g., SAR629) irreversibly inhibit monoacylglycerol lipase (MAGL) by covalent binding to catalytic serine. Crystal structures guide rational design by mapping inhibitor-enzyme interactions. Dual FAAH/TRPV1 activity is explored using pharmacophore modeling and mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.